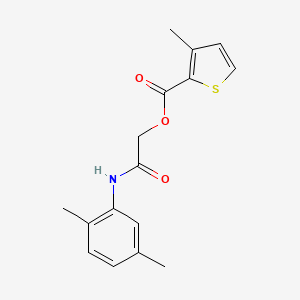
2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse applications in medicinal chemistry and material science . This specific compound combines a thiophene ring with an ester and an amide functional group, making it a versatile molecule for various chemical reactions and applications.
Mecanismo De Acción
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, including enzymes, receptors, and ion channels, contributing to their diverse biological effects .
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, such as binding to active sites, modulating receptor activity, or inhibiting enzymatic processes .
Biochemical Pathways
Thiophene derivatives have been reported to affect a wide range of biochemical pathways due to their diverse target interactions . They have been associated with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties
Pharmacokinetics
The pharmacokinetic properties of thiophene derivatives can vary widely depending on their specific chemical structure . Factors such as solubility, stability, and molecular size can all influence a compound’s bioavailability and pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific target interactions and the biochemical pathways it affects. Given the diverse biological activities associated with thiophene derivatives, the effects could potentially include modulation of enzymatic activity, alteration of receptor signaling, or changes in ion channel function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific cellular context
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves the following steps:
-
Formation of the Amide Bond: : The initial step involves the reaction of 2,5-dimethylaniline with an appropriate acyl chloride to form the corresponding amide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
-
Esterification: : The next step involves the esterification of the amide with 3-methylthiophene-2-carboxylic acid. This can be achieved using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would also be common to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the ester and amide can be reduced to alcohols and amines, respectively, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring of the thiophene can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding alcohols and amines.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammation and cancer due to the bioactivity of thiophene derivatives.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers, which are essential in the manufacture of electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
Biological Studies: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
2-((2,5-Dimethylphenyl)amino)-2-oxoethyl thiophene-2-carboxylate: Similar structure but lacks the methyl group on the thiophene ring.
2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 3-ethylthiophene-2-carboxylate: Similar structure but with an ethyl group instead of a methyl group on the thiophene ring.
Uniqueness
The presence of the 3-methyl group on the thiophene ring in 2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can influence its electronic properties and steric interactions, potentially leading to unique reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
[2-(2,5-dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-10-4-5-11(2)13(8-10)17-14(18)9-20-16(19)15-12(3)6-7-21-15/h4-8H,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDWSISYIJXRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-Methylpyrazol-1-yl)methyl]-1-prop-2-ynylpiperidine](/img/structure/B2746955.png)

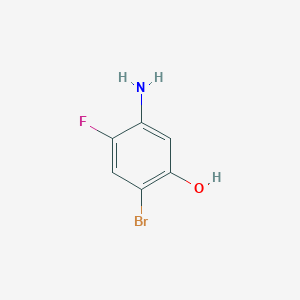
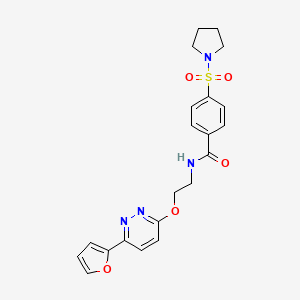
![4-Bromobenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2746965.png)
![2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-phenylethyl)acetamide](/img/structure/B2746966.png)
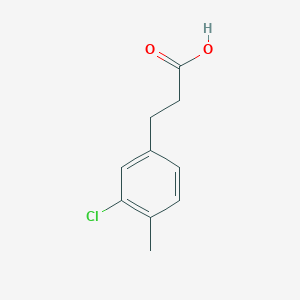
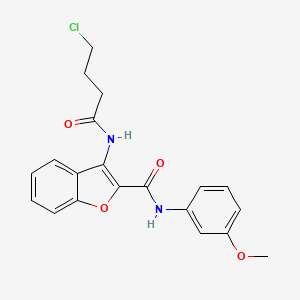
![N-(2,3-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2746970.png)
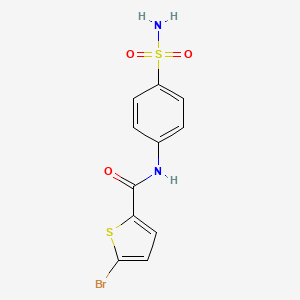
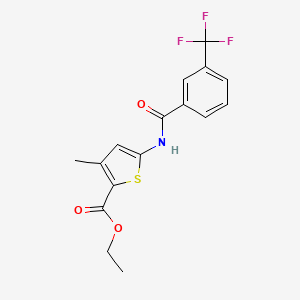

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide](/img/structure/B2746977.png)
![N4-(2,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine](/img/structure/B2746978.png)
